molecular formula C14H20N2O2 B14676737 (1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide CAS No. 28116-76-9

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

Katalognummer: B14676737
CAS-Nummer: 28116-76-9
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: KTCXHFCSSCFGHG-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is a chiral compound with a specific stereochemistry. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methoxyaniline.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with 4-methoxyaniline to form an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the desired stereochemistry.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be further reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide: Shares a similar structure but with different substituents.

    (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid: Another compound with a similar cyclohexane backbone but different functional groups.

Uniqueness

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it valuable for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

28116-76-9

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

(1R,2S)-2-amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h6-9,12-13H,2-5,15H2,1H3,(H,16,17)/t12-,13+/m1/s1

InChI-Schlüssel

KTCXHFCSSCFGHG-OLZOCXBDSA-N

Isomerische SMILES

COC1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2N

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.